molecular formula C26H29N5O2 B3013802 8-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-7-(2,5-dimethylbenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 851939-14-5

8-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-7-(2,5-dimethylbenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B3013802
CAS RN: 851939-14-5
M. Wt: 443.551
InChI Key: ODKPVCPXIOULPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-7-(2,5-dimethylbenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H29N5O2 and its molecular weight is 443.551. The purity is usually 95%.
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Scientific Research Applications

Natural Product Isolation and Characterization

Compounds structurally related to the query chemical have been isolated from natural sources such as marine sponges and red algae. For instance, bromophenols coupled with nucleoside bases and brominated tetrahydroisoquinolines have been identified from the red alga Rhodomela confervoides, showcasing the diversity of natural products and their complex structures (Ma et al., 2007).

Pharmacological Activity

Isoquinoline derivatives have been synthesized and evaluated for their receptor affinity and enzyme inhibitory activities, particularly targeting serotonin and dopamine receptors, as well as phosphodiesterases. This research indicates the potential therapeutic applications of these compounds in treating various neurological and psychological disorders (Zagórska et al., 2016).

Synthetic Methodologies

Research has focused on developing synthetic methodologies for creating new derivatives of isoquinoline and purine, which are essential for expanding the chemical space in drug discovery. For example, the Friedländer synthesis has been utilized to introduce benzo[h]quinoline and 1,10-phenanthroline subunits, highlighting the versatility of synthetic strategies in accessing complex heterocyclic compounds (Riesgo et al., 1996).

Chemotherapeutic Potential

Isoquinolinequinone-amino acid derivatives have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines, demonstrating the role of the amino acid fragment's structure in modulating cytotoxic effects. This research suggests the potential of these compounds in developing new anticancer agents (Valderrama et al., 2016).

properties

IUPAC Name

8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-7-[(2,5-dimethylphenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2/c1-17-9-10-18(2)21(13-17)15-31-22(16-30-12-11-19-7-5-6-8-20(19)14-30)27-24-23(31)25(32)29(4)26(33)28(24)3/h5-10,13H,11-12,14-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKPVCPXIOULPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-7-(2,5-dimethylbenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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